11-(2-chloro-6-fluorophenyl)-3-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
描述
11-(2-chloro-6-fluorophenyl)-3-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound belonging to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core substituted with chloro, fluoro, and phenyl groups. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
属性
IUPAC Name |
6-(2-chloro-6-fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2O/c26-17-9-6-10-18(27)23(17)25-24-21(28-19-11-4-5-12-20(19)29-25)13-16(14-22(24)30)15-7-2-1-3-8-15/h1-12,16,25,28-29H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWGCQUNBPRDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=C(C=CC=C4Cl)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-chloro-6-fluorophenyl)-3-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzodiazepine Core: The initial step involves the formation of the dibenzodiazepine core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dibenzoyl chloride under acidic conditions.
Substitution Reactions: The chloro and fluoro substituents are introduced through nucleophilic aromatic substitution reactions. This involves the reaction of the dibenzodiazepine core with appropriate halogenated reagents under basic conditions.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 1-position of the dibenzodiazepine core. This can be achieved through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
11-(2-chloro-6-fluorophenyl)-3-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the diazepine ring, using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced diazepine derivatives.
Substitution: Formation of substituted dibenzodiazepine derivatives.
科学研究应用
11-(2-chloro-6-fluorophenyl)-3-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anxiolytic, sedative, and anticonvulsant activities.
Biological Research: The compound is used in studies related to its interaction with various biological targets, such as neurotransmitter receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 11-(2-chloro-6-fluorophenyl)-3-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors. This binding enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties.
相似化合物的比较
Similar Compounds
Midazolam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Alprazolam: Another benzodiazepine used for its anxiolytic effects.
Diazepam: A widely used benzodiazepine with sedative and muscle relaxant properties.
Uniqueness
11-(2-chloro-6-fluorophenyl)-3-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects.
生物活性
11-(2-chloro-6-fluorophenyl)-3-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound belonging to the dibenzo-diazepine family. Its unique molecular structure, characterized by the presence of halogenated phenyl groups and a tetrahydro-dibenzo core, suggests potential biological activities that warrant exploration. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 432.9 g/mol. The structure includes various functional groups that can influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H22ClFN2O |
| Molecular Weight | 432.9 g/mol |
| IUPAC Name | 6-(2-chloro-6-fluorophenyl)-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
| InChI Key | PYYUUKYQCKCTOA-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Dibenzo-Diazepine Core : Cyclization of appropriate precursors under controlled conditions.
- Halogenation : Introduction of chloro and fluoro groups using reagents like thionyl chloride or fluorine gas.
- Alkylation : Attachment of the phenyl group via Friedel-Crafts reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of halogen substituents enhances binding affinity to specific targets, which can lead to diverse pharmacological effects.
Potential Biological Activities
- Anticancer Activity : Preliminary studies suggest that related compounds within the dibenzo-diazepine class exhibit significant anticancer properties by inducing apoptosis in cancer cell lines.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems due to its structural similarities with known psychoactive agents.
Study 1: Anticancer Properties
A study evaluated the effects of dibenzo-diazepine derivatives on human non-small cell lung cancer (A549) cells. Compounds similar to this compound demonstrated potent inhibitory effects on cell growth with IC50 values significantly lower than that of standard chemotherapeutics like 5-fluorouracil.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Dibenzo-Diazepine A | 3.14 ± 0.29 | Induces apoptosis through mitochondrial pathways |
| Dibenzo-Diazepine B | 0.46 ± 0.02 | Caspase-dependent apoptosis induction |
Study 2: Neuropharmacological Effects
Research indicated that derivatives of this compound could modulate GABAergic neurotransmission, potentially offering therapeutic benefits in anxiety and depression models.
常见问题
Q. What are the standard synthetic routes and characterization techniques for this compound?
The synthesis typically involves palladium-catalyzed cyclization, as seen in analogous dibenzo[b,e][1,4]diazepines, with careful control of reaction temperature, pH, and stoichiometric ratios of boronic acid derivatives (e.g., arylboronic acids) . Multi-step pathways require purification via column chromatography and structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . For crystalline derivatives, single-crystal X-ray diffraction is critical for unambiguous structural assignment .
Q. What safety protocols are recommended for handling this compound in the laboratory?
Based on structurally similar benzodiazepine derivatives, personal protective equipment (PPE) such as gloves and goggles are mandatory. Inhalation risks necessitate fume hood use, and spills should be neutralized with inert absorbents. Consult Safety Data Sheets (SDS) for first-aid measures, including skin decontamination with soap/water and immediate medical attention for eye exposure .
Q. Which analytical methods are used to assess purity and stability?
High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity analysis. Stability studies under varying temperatures and pH conditions employ accelerated degradation tests, monitored via Liquid Chromatography-Mass Spectrometry (LC-MS) to identify decomposition products .
Q. What theoretical frameworks guide research on its pharmacological potential?
Research often aligns with structure-activity relationship (SAR) models, focusing on the dibenzodiazepine core's rigidity and substituent effects (e.g., chloro/fluoro groups) on receptor binding. Molecular docking simulations against targets like GABA receptors provide preliminary insights .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
Advanced optimization involves Design of Experiments (DoE) to test variables like catalyst loading (e.g., Pd(OAc)₂), solvent polarity, and microwave-assisted heating. For example, sealed-tube reactions at 100°C with Pd catalysts improved yields in analogous dibenzodiazepine syntheses by 15–20% . Contaminant removal via membrane separation technologies (e.g., nanofiltration) can enhance purity .
Q. What strategies resolve contradictions in reported biological activity data?
Meta-analyses of conflicting data should account for assay variability (e.g., cell line differences) and compound batch purity. Dose-response curves and orthogonal assays (e.g., SPR binding vs. functional cAMP assays) validate target engagement. Theoretical frameworks linking electronic properties (Hammett constants) to activity can clarify discrepancies .
Q. How can computational modeling predict solubility and bioavailability?
Quantitative Structure-Property Relationship (QSPR) models using SMILES/InChi descriptors (e.g., logP, polar surface area) estimate solubility in aqueous/organic matrices. Molecular dynamics simulations of membrane permeability (e.g., PAMPA assays) guide derivatization for enhanced bioavailability .
Q. What advanced techniques characterize supramolecular interactions in crystalline forms?
Synchrotron X-ray diffraction resolves weak interactions (e.g., C–H···π, halogen bonding) influencing crystal packing. Differential Scanning Calorimetry (DSC) and Hirshfeld surface analysis correlate thermal stability with intermolecular forces .
Q. How to design multi-target pharmacological assays for this compound?
High-throughput screening (HTS) against kinase panels or GPCR libraries identifies off-target effects. CRISPR-Cas9 gene editing in reporter cell lines validates selectivity. For CNS applications, blood-brain barrier (BBB) permeability is assessed via in vitro co-culture models .
Methodological Considerations
Integrating Process Control in Scale-Up Synthesis
Implement Process Analytical Technology (PAT) tools like in-situ FTIR for real-time monitoring of intermediates. Statistical process control (SPC) charts track critical quality attributes (CQAs), ensuring reproducibility during transition from milligram to gram-scale synthesis .
Addressing Stability Challenges in Formulation Studies
Lyophilization with cryoprotectants (e.g., trehalose) improves shelf-life for aqueous suspensions. For solid dispersions, Hot-Melt Extrusion (HME) with polymers like HPMCAS enhances amorphous stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
